Lipophilicity Differential: Target Compound Occupies a Distinct logP Niche Between Flufenamic Acid and Shorter-Chain Analogs
The target compound's computed XLogP3 of 3.7 places it in an intermediate lipophilicity range that is distinct from both flufenamic acid (XLogP3 = 5.2) and the 2-(methylamino) analog (XLogP3 estimated ~2.5) [1][2]. The 1.5-log-unit reduction relative to flufenamic acid corresponds to an approximately 30-fold lower octanol-water partition coefficient, predicting reduced non-specific protein binding while maintaining sufficient membrane permeability for intracellular target engagement [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Flufenamic acid: 5.2; 2-(Methylamino)-5-(trifluoromethyl)benzoic acid: ~2.5 (estimated) |
| Quantified Difference | Δ = -1.5 vs. flufenamic acid; Δ ≈ +1.2 vs. methylamino analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity is a primary determinant of assay interference potential and non-specific binding; the intermediate logP of the target compound makes it preferable for cellular screening where flufenamic acid's high logP causes excessive protein binding and the methyl analog's low logP limits membrane penetration.
- [1] PubChem. (2026). Compound Summary: 2-[Butyl(methyl)amino]-5-(trifluoromethyl)benzoic acid, CID 54593228. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary: Flufenamic Acid, CID 3371. National Center for Biotechnology Information. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
